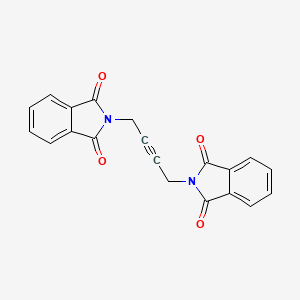
1,4-Diphthalimido-2-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphthalimido-2-butyne is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.33 g/mol It is characterized by the presence of two phthalimido groups attached to a butyne backbone
Méthodes De Préparation
The synthesis of 1,4-Diphthalimido-2-butyne typically involves the reaction of phthalimide with 2-butyne-1,4-diol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the butyne linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For instance, nickel-based catalysts are often employed in the hydrogenation of related compounds .
Analyse Des Réactions Chimiques
1,4-Diphthalimido-2-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The phthalimido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Diphthalimido-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Mécanisme D'action
The mechanism of action of 1,4-Diphthalimido-2-butyne involves its interaction with specific molecular targets. The phthalimido groups can interact with biological molecules, potentially inhibiting or modifying their function. The butyne backbone allows for the formation of reactive intermediates that can participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Diphthalimido-2-butyne can be compared with other similar compounds, such as:
2-Butyne-1,4-diol: A related compound with a similar butyne backbone but different functional groups.
1,4-Diphenyl-2-butyne: Another compound with a butyne backbone but with phenyl groups instead of phthalimido groups.
1,4-Bis(2,4-dichlorophenoxy)-2-butene: A compound with a butene backbone and dichlorophenoxy groups.
Propriétés
Numéro CAS |
34662-00-5 |
|---|---|
Formule moléculaire |
C20H12N2O4 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2 |
Clé InChI |
QWUGUVOMIVVVPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


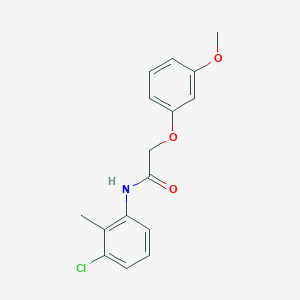
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)

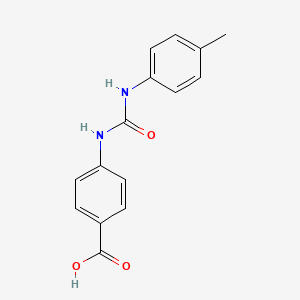

![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)


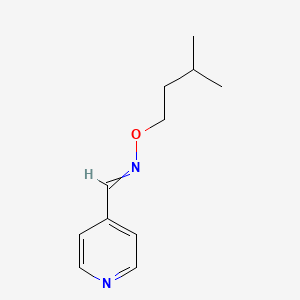
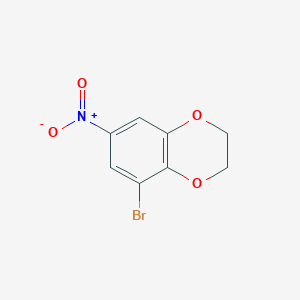


![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
